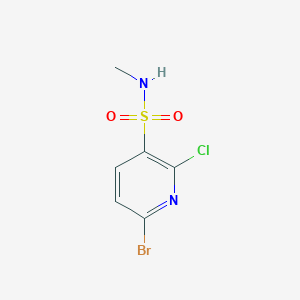
6-Bromo-2-chloro-N-methylpyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-chloro-N-methylpyridine-3-sulfonamide is a halogenated pyridine derivative. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties. It is commonly used as a building block in the synthesis of more complex molecules and has applications in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-chloro-N-methylpyridine-3-sulfonamide typically involves the halogenation of pyridine derivatives. One common method is the bromination of 2-chloro-6-methylpyridine using bromotrimethylsilane . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-chloro-N-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromo and chloro) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed:
- Substitution reactions can yield various derivatives depending on the nucleophile used.
- Oxidation can produce sulfonic acids.
- Reduction can lead to the formation of amines.
Scientific Research Applications
6-Bromo-2-chloro-N-methylpyridine-3-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The halogen atoms can participate in halogen bonding, which can influence the compound’s binding affinity to enzymes or receptors. The sulfonamide group can form hydrogen bonds, further stabilizing the interaction with the target molecule. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Comparison: 6-Bromo-2-chloro-N-methylpyridine-3-sulfonamide is unique due to the presence of both bromo and chloro substituents along with the sulfonamide group. This combination of functional groups provides distinct reactivity and binding properties compared to similar compounds. For instance, while 3-Bromo-2-chloro-6-methylpyridine and 2-Bromo-6-methylpyridine are also halogenated pyridines, they lack the sulfonamide group, which is crucial for certain biological activities and chemical reactions.
Properties
Molecular Formula |
C6H6BrClN2O2S |
|---|---|
Molecular Weight |
285.55 g/mol |
IUPAC Name |
6-bromo-2-chloro-N-methylpyridine-3-sulfonamide |
InChI |
InChI=1S/C6H6BrClN2O2S/c1-9-13(11,12)4-2-3-5(7)10-6(4)8/h2-3,9H,1H3 |
InChI Key |
XWEVRKGCUKKHIP-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=C(N=C(C=C1)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-Methoxyphenyl)-5-nitrobenzo[d]oxazole](/img/structure/B11784224.png)

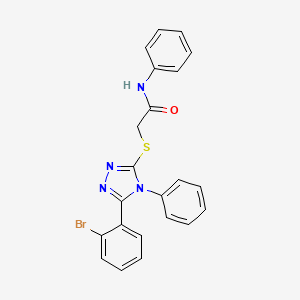
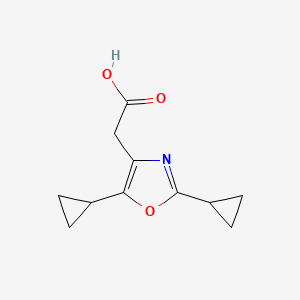




![4-Bromo-2-phenyl-1H-benzo[d]imidazole](/img/structure/B11784268.png)
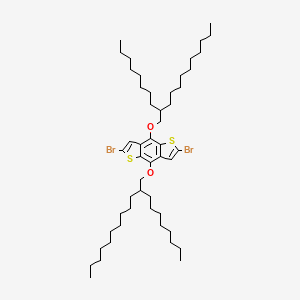
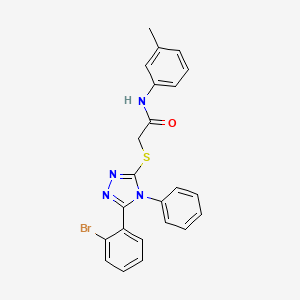
![Ethyl 2,3-dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxylate](/img/structure/B11784286.png)

